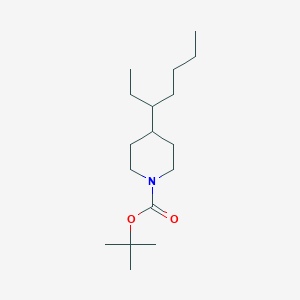
tert-Butyl 4-(heptan-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(heptan-3-yl)piperidine-1-carboxylate: is an organic compound belonging to the class of piperidinecarboxylates It is characterized by the presence of a tert-butyl group, a heptan-3-yl substituent, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(heptan-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and heptan-3-yl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(heptan-3-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or heptan-3-yl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles (amines, thiols), polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(heptan-3-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a building block in the synthesis of bioactive compounds.
Medicine: The compound is explored for its potential pharmacological properties. It may act as a precursor in the synthesis of therapeutic agents targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(heptan-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The presence of the tert-butyl and heptan-3-yl groups can influence the compound’s binding affinity and selectivity. The piperidine ring provides a scaffold that can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- tert-Butyl 4-anilinopiperidine-1-carboxylate
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 4-anilinopiperidine-1-carboxylate: This compound has an aniline group instead of the heptan-3-yl group, which may result in different pharmacological properties and reactivity.
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: The presence of a bromopyrazole moiety introduces additional reactivity, particularly in halogenation and coupling reactions.
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: The dioxaborolane group provides unique properties for cross-coupling reactions, making it valuable in synthetic chemistry.
The uniqueness of tert-Butyl 4-(heptan-3-yl)piperidine-1-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
651053-98-4 |
|---|---|
Molecular Formula |
C17H33NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
tert-butyl 4-heptan-3-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H33NO2/c1-6-8-9-14(7-2)15-10-12-18(13-11-15)16(19)20-17(3,4)5/h14-15H,6-13H2,1-5H3 |
InChI Key |
AYMUCWMDGWFOLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)
![3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole}](/img/structure/B12596462.png)


![Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12596497.png)


![2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12596505.png)

![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)-](/img/structure/B12596512.png)
![4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol](/img/structure/B12596516.png)
![3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl-](/img/structure/B12596519.png)
![3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12596523.png)
